molecular formula C9H10FNO3 B13046237 (S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl

(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl

Cat. No.: B13046237
M. Wt: 199.18 g/mol
InChI Key: FNDSEKSXHCJOBS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a fluorine atom, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of fluorinated precursors and specific reaction conditions to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and purification techniques to achieve high yields and purity. These methods often require specialized equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution of the fluorine atom may result in various substituted derivatives .

Scientific Research Applications

(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: A benzimidazole derivative with similar fluorinated and hydroxyphenyl groups.

    2-Fluoro-5-methoxyphenylboronic acid: A boronic acid derivative with a similar fluorinated phenyl group.

Uniqueness

(S)-2-Amino-3-(5-fluoro-2-hydroxyphenyl)propanoicacidhcl is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

(2S)-2-amino-3-(5-fluoro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-1-2-8(12)5(3-6)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

FNDSEKSXHCJOBS-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)C[C@@H](C(=O)O)N)O

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.